

# Application Notes and Protocols for AVE0991 in Acute Kidney Injury (AKI) Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TES-991

Cat. No.: B15561998

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

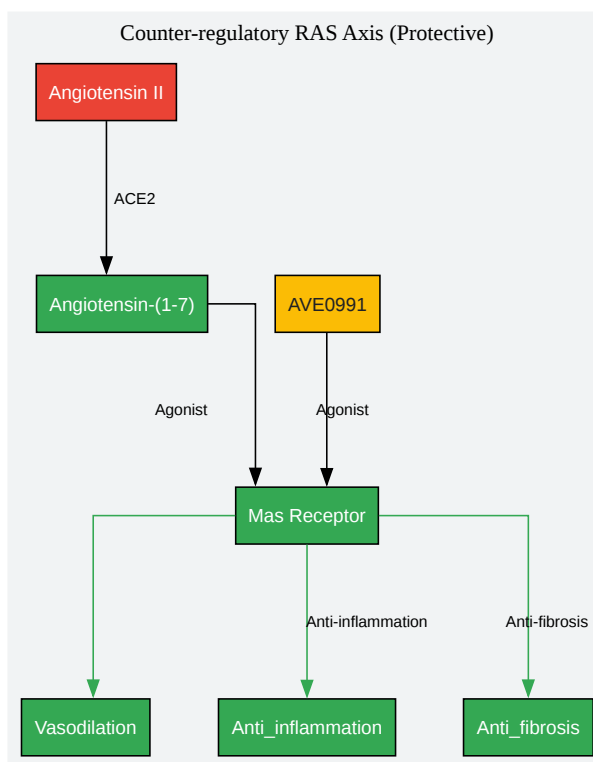
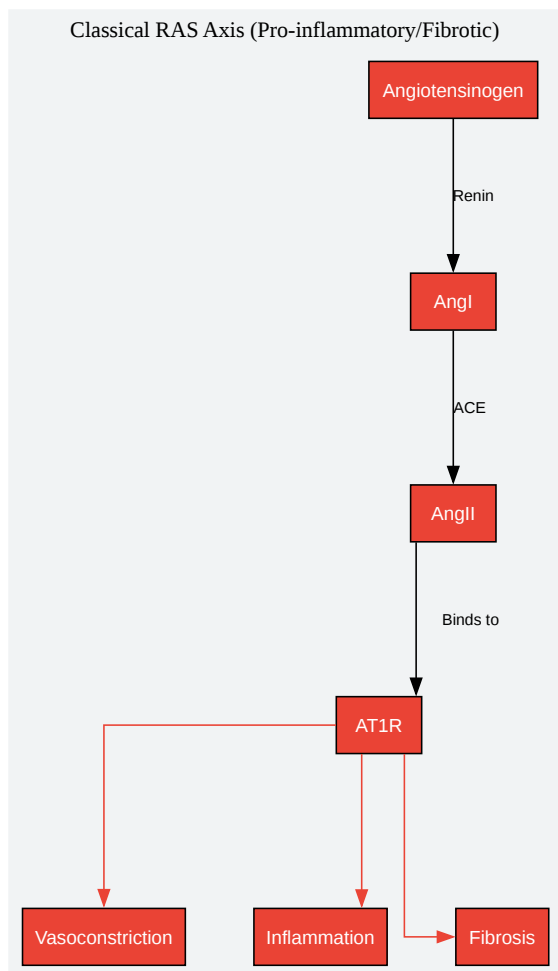
## Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. AVE0991 is a nonpeptide agonist of the Mas receptor, a key component of the counter-regulatory arm of the Renin-Angiotensin System (RAS). Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7), or synthetic agonists like AVE0991, has been shown to exert renoprotective effects in various experimental models of kidney injury. These effects are primarily attributed to the anti-inflammatory, anti-oxidative, and anti-fibrotic properties mediated by Mas receptor signaling.

These application notes provide detailed protocols for inducing AKI in murine models and for the administration of AVE0991 to evaluate its therapeutic potential. The primary models covered are Ischemia-Reperfusion Injury (IRI) and a proposed protocol for Cisplatin-Induced Nephrotoxicity.

## Mechanism of Action: The ACE2/Ang-(1-7)/Mas Receptor Axis

AVE0991 acts as an agonist for the Mas receptor, which is part of the protective axis of the Renin-Angiotensin System (RAS). In contrast to the classical ACE/Ang II/AT1 receptor axis that promotes vasoconstriction, inflammation, and fibrosis, the ACE2/Ang-(1-7)/Mas receptor axis has opposing effects. AVE0991 mimics the action of Angiotensin-(1-7), leading to downstream signaling that counteracts the pathological processes in AKI. This includes the reduction of inflammatory cell infiltration, decreased production of pro-inflammatory cytokines, and attenuation of oxidative stress.



[Click to download full resolution via product page](#)

**Figure 1:** The Renin-Angiotensin System (RAS) highlighting the protective role of the ACE2/Ang-(1-7)/Mas receptor axis activated by AVE0991.

## Experimental Protocols

### Ischemia-Reperfusion Injury (IRI) Model in Mice

This protocol describes the induction of renal ischemia-reperfusion injury in mice, a widely used model to study AKI, and the administration of AVE0991.[\[1\]](#)

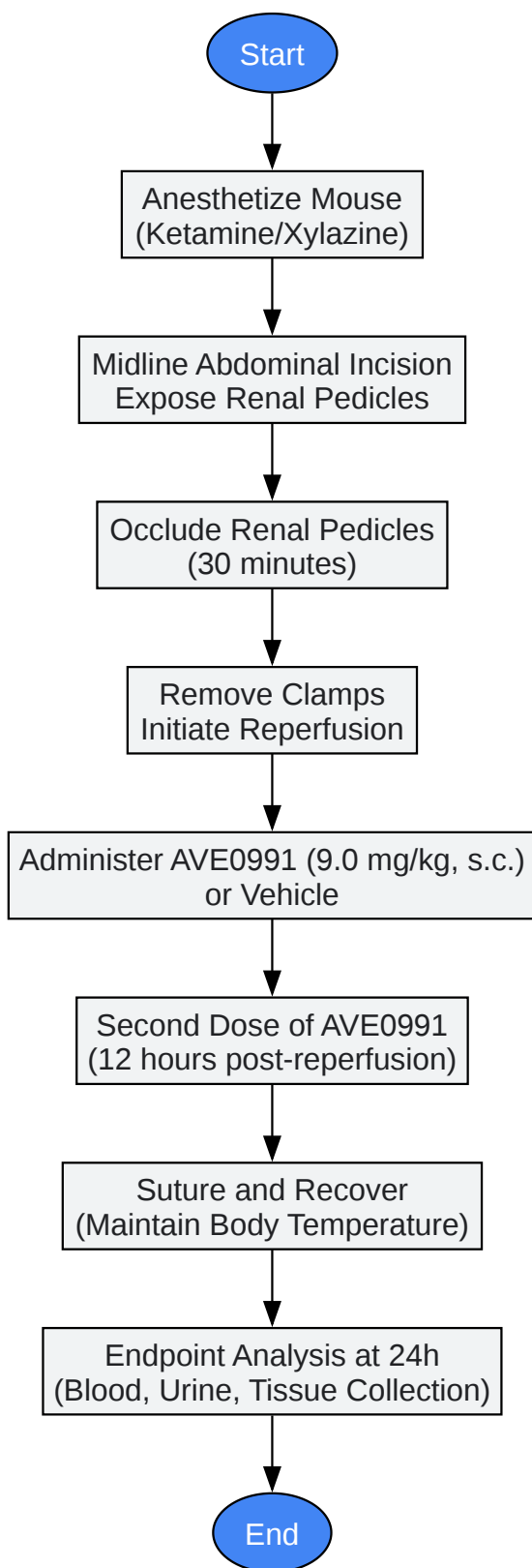
Materials:

- Male C57BL/6 mice (8-10 weeks old, 20-25 g)
- AVE0991
- Vehicle (10 mM KOH in 0.9% NaCl)
- Ketamine and Xylazine for anesthesia
- Microsurgical clamps
- Heating pad
- Suture materials

Procedure:

- **Animal Preparation:** Anesthetize mice with an intraperitoneal injection of ketamine (150 mg/kg) and xylazine (10 mg/kg).[\[1\]](#) Place the anesthetized mouse on a heating pad to maintain body temperature between 36-38°C throughout the procedure.
- **Surgical Procedure:** Make a midline abdominal incision to expose both renal pedicles.
- **Induction of Ischemia:** Occlude both renal pedicles with microsurgical clamps for 30 minutes.  
[\[1\]](#) Visually confirm ischemia.
- **Reperfusion:** After 30 minutes, remove the clamps to allow reperfusion. Visually confirm the restoration of blood flow to the kidneys.

- AVE0991 Administration: Immediately after the onset of reperfusion, administer AVE0991 (9.0 mg/kg) via subcutaneous injection. A second dose is administered 12 hours after reperfusion.<sup>[1]</sup> The control group receives an equivalent volume of the vehicle.
- Closure and Recovery: Suture the abdominal wall in two layers. Allow the mice to recover in a warm environment.
- Endpoint Analysis: At 24 hours post-reperfusion, collect blood and urine samples for biochemical analysis (e.g., serum creatinine, blood urea nitrogen) and euthanize the animals to collect kidney tissue for histological and molecular analysis (e.g., H&E staining, myeloperoxidase activity).



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the murine model of renal ischemia-reperfusion injury and treatment with AVE0991.

## Proposed Cisplatin-Induced Nephrotoxicity Model

This protocol is a proposed adaptation for evaluating AVE0991 in a drug-induced AKI model. Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity. AVE0991 may offer protection by mitigating inflammation and oxidative stress induced by cisplatin.

### Materials:

- Male C57BL/6 mice (8-10 weeks old, 20-25 g)
- AVE0991
- Vehicle (10 mM KOH in 0.9% NaCl)
- Cisplatin
- Saline

### Procedure:

- **Animal Preparation and Acclimation:** Acclimate mice for at least one week before the experiment.
- **AVE0991 Pre-treatment (Optional):** Administer AVE0991 (e.g., 9.0 mg/kg, s.c.) or vehicle daily for 1-3 days prior to cisplatin injection.
- **Induction of AKI:** Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to induce AKI.
- **Continued AVE0991 Administration:** Continue daily administration of AVE0991 or vehicle for the duration of the experiment (e.g., 3-5 days).
- **Monitoring:** Monitor mice daily for signs of toxicity, including weight loss and changes in behavior.

- **Endpoint Analysis:** At 72-120 hours post-cisplatin injection, collect blood, urine, and kidney tissue for analysis of renal function (serum creatinine, BUN), tubular injury markers (e.g., KIM-1, NGAL), and histological changes.

## Data Presentation

The following tables summarize the quantitative data from a study evaluating AVE0991 in a murine model of renal ischemia-reperfusion injury.

Table 1: Effect of AVE0991 on Renal Function and Inflammation in IRI Model[1]

Group	Serum Creatinine (mg/dL)	Blood Neutrophils (x10 <sup>3</sup> /μL)	Plasma CXCL1/KC (pg/mL)	Renal Neutrophil Infiltration (Relative Number)
Sham (Control)	0.2 ± 0.05	0.8 ± 0.1	50 ± 10	1.0 ± 0.2
I/R + Vehicle	1.8 ± 0.3	4.5 ± 0.5	450 ± 50	5.0 ± 0.6
I/R + AVE0991	0.9 ± 0.2	2.5 ± 0.4	200 ± 40	2.5 ± 0.5

\*P < 0.05 when compared with the I/R + Vehicle group.

Table 2: Histological Evaluation of Renal Injury[2]

Group	Glomerular Injury Score	Tubular Injury Score
Sham (Control)	0.1 ± 0.05	0.2 ± 0.1
I/R + Vehicle	2.5 ± 0.4	3.0 ± 0.5
I/R + AVE0991	1.2 ± 0.3	1.5 ± 0.3

\*P < 0.05 when compared with the I/R + Vehicle group. Injury scores are based on a semi-quantitative scale.



## Conclusion

AVE0991 demonstrates significant renoprotective effects in a murine model of ischemia-reperfusion induced acute kidney injury. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of AVE0991 and other Mas receptor agonists in AKI. The proposed protocol for cisplatin-induced nephrotoxicity provides a starting point for evaluating the efficacy of AVE0991 in a clinically relevant model of drug-induced kidney injury. Further studies are warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings into potential therapeutic strategies for AKI in humans.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Renoprotective Effects of AVE0991, a Nonpeptide Mas Receptor Agonist, in Experimental Acute Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for AVE0991 in Acute Kidney Injury (AKI) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561998#acute-kidney-injury-models-using-tes-991]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)